tert-butyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
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Overview
Description
tert-butyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H20F3NO3. It is known for its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group and a hydroxyethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoroacetaldehyde. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the piperidine ring or the trifluoromethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate
- tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate
- tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate
Uniqueness
tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-6-4-5-8(7-16)9(17)12(13,14)15/h8-9,17H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFLGLUGVISRSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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